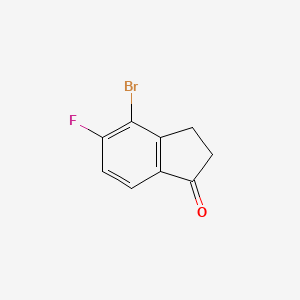
4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one
Übersicht
Beschreibung
“4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H6BrFO. It has a molecular weight of 231.06 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered ring fused to a six-membered ring, with bromine and fluorine substituents at the 4 and 5 positions, respectively .Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
Synthesis Process
The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which is structurally similar to 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one, highlights its role as an important intermediate for creating biologically active compounds. This process involves multiple steps including nitration, chlorination, N-alkylation, reduction, and condensation, showcasing the compound's utility in complex organic synthesis (Wang et al., 2016).
Intermediary in Synthesis of Biologically Active Compounds
The compound's role in the synthesis of biologically active molecules is crucial. For instance, its derivative, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, demonstrates this utility in creating compounds with potential biological activity, emphasizing its importance in medicinal chemistry (Wang et al., 2016).
Chemical Transformations
The ability of similar compounds to undergo transformations, such as the conversion of 3, 4-dihydro-1-methyl-6-phenyl-1, 4, 5-benzotriazocin-2 (1H)-one into 1-(methylcarbamoyl) methyl-3-phenyl-1H-indazole, demonstrates the versatility of this compound in facilitating diverse chemical reactions (Fujimura et al., 1984).
Application in Synthesis of Novel Compounds
Synthesis of Novel Compounds
The compound serves as a key ingredient in the creation of novel chemical entities. For example, its derivatives have been used in the synthesis of new trichloromethylated compounds, highlighting its role in developing unique chemical structures with potential applications in various fields (Zanatta et al., 2005).
Facilitating Complex Chemical Reactions
The compound's ability to participate in complex reactions like the generation and trapping of isoindenones (inden-2-ones) is notable. This showcases its utility in intricate chemical processes that are essential for the synthesis of advanced materials and pharmaceuticals (Jones & Ryder, 1997).
Eigenschaften
IUPAC Name |
4-bromo-5-fluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVKCVNXTBXSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935681-01-9 | |
| Record name | 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

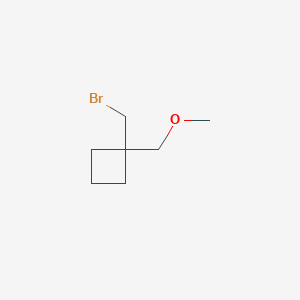
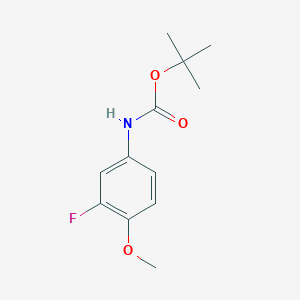

![4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B1376176.png)
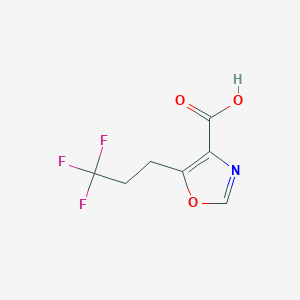
![2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid](/img/structure/B1376178.png)
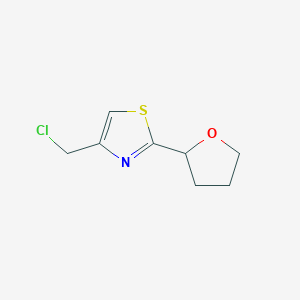
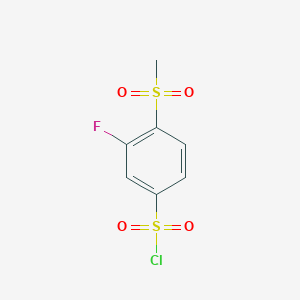
![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B1376184.png)
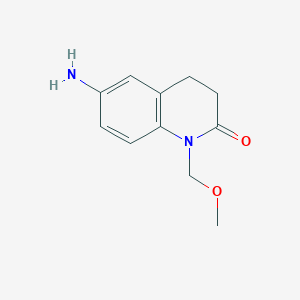



amine](/img/structure/B1376191.png)
